Triiodoacetic acid

Environmental Chemistry Water Treatment Photodegradation Kinetics

Triiodoacetic acid (CAS 594-68-3) is an essential, non-substitutable analytical standard for environmental laboratories quantifying iodinated disinfection byproducts (I-DBPs) via LC-MS/MS or GC-MS. Its unique tri-iodinated structure (>86% iodine) provides distinct mass spectrometry signatures and a rapid photolytic half-life (5.3–10.2 min) critical for method calibration. It also serves as a labile iodide source in crystal engineering and a potent alkylating agent for specialized protein studies. Unlike tribromo- or trichloroacetic acid, substitution risks data integrity. Procure authentic triiodoacetic acid for validated results.

Molecular Formula C2HI3O2
Molecular Weight 437.74 g/mol
CAS No. 594-68-3
Cat. No. B014319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriiodoacetic acid
CAS594-68-3
Synonyms2,2,2-Triiodoacetic Acid;  Triiododoacetic Acid; 
Molecular FormulaC2HI3O2
Molecular Weight437.74 g/mol
Structural Identifiers
SMILESC(=O)(C(I)(I)I)O
InChIInChI=1S/C2HI3O2/c3-2(4,5)1(6)7/h(H,6,7)
InChIKeyWWHZZMHPRRFPGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triiodoacetic Acid (CAS 594-68-3): A High-Density, Acidic Iodinated Reagent for Advanced Research Applications


Triiodoacetic acid (CAS: 594-68-3), also known as 2,2,2-triiodoacetic acid, is a perhalogenated acetic acid derivative characterized by the complete substitution of the methyl hydrogens with iodine atoms. This results in a high molecular weight of 437.74 g/mol [1] and an exceptionally high density of approximately 3.884 g/cm³ . It is a strong organic acid with a predicted pKa of 1.29±0.41 , a property driven by the strong electron-withdrawing inductive effect of the three iodine atoms. The compound is typically a yellow to dark brown solid with a melting point reported between 135-140°C, often with decomposition noted around 150°C . Its high iodine content (over 86% by weight) distinguishes it from other haloacetic acids and underpins its unique reactivity and physical characteristics in specialized chemical and biochemical research settings.

Why Triiodoacetic Acid Cannot Be Substituted with Other Haloacetic Acids in Critical Applications


Substituting triiodoacetic acid with other haloacetic acids, such as tribromoacetic or trichloroacetic acid, is not scientifically valid due to profound differences in physicochemical properties that directly impact performance. The size and polarizability of the iodine atom compared to bromine or chlorine leads to significantly weaker carbon-halogen bonds in triiodoacetic acid, making it highly susceptible to photolytic degradation, with a half-life in sunlight of only 5.3-10.2 minutes, compared to hours for brominated or resistance for chlorinated analogs [1]. Furthermore, its high iodine content imparts unique mass spectrometry signatures and density profiles essential for specific analytical methods and for its role as a precursor in radiocontrast agent research . These are not incremental differences but define the compound's utility, making simple in-class substitution without rigorous re-validation a high-risk approach for research reproducibility and data integrity.

Triiodoacetic Acid: Quantifiable Performance Benchmarks Against Haloacetic Acid Comparators


Triiodoacetic Acid vs. Tribromoacetic Acid: Photolytic Dehalogenation Half-Life in Sunlight

Triiodoacetic acid exhibits extremely rapid photolytic dehalogenation under natural sunlight irradiation, a property that starkly contrasts with its brominated analog, tribromoacetic acid. Quantitative analysis shows triiodoacetic acid degrades with a half-life of 5.3–10.2 minutes, which is approximately 70 to 220 times faster than tribromoacetic acid (half-life of 4.0–19.3 hours) [1]. This difference is driven by the increased photosensitivity of the carbon-iodine bond, which follows the trend of halogen size and number (tri- > di- > mono-halogenated and I > Br > Cl) [1].

Environmental Chemistry Water Treatment Photodegradation Kinetics

Triiodoacetic Acid vs. Trichloroacetic Acid: Comparative Cytotoxicity and Genotoxicity in Mammalian Cells

In a systematic comparative analysis of 12 haloacetic acids (HAAs) in Chinese hamster ovary (CHO) cells, triiodoacetic acid (TIAA) was found to be non-genotoxic, a classification it shares with trichloroacetic acid (TCAA) [1]. However, they differ in chronic cytotoxicity. While neither compound ranks among the most cytotoxic HAAs, TCAA is the least cytotoxic of all 12 compounds tested, ranking last [1]. The specific ranking for TIAA was not reported, but the general trend observed was that iodinated HAAs are more cytotoxic and genotoxic than their brominated and chlorinated counterparts [1].

Toxicology Drinking Water Safety Disinfection Byproducts

Triiodoacetic Acid vs. Iodoacetic Acid: Rate Constants for VUV/UV Photodegradation

Triiodoacetic acid (TIAA) and iodoacetic acid (IAA) are both iodinated disinfection byproducts, but they exhibit different photodegradation kinetics under VUV/UV irradiation. The pseudo-first-order rate constant (k) for TIAA under VUV/UV irradiation was 1174 m² einstein⁻¹, which is higher than that for iodoacetic acid (IAA) which was 766 m² einstein⁻¹ [1]. This 53% higher rate constant indicates that TIAA is more susceptible to photodegradation by this advanced oxidation process compared to its mono-iodinated counterpart [1].

Advanced Oxidation Processes Water Remediation Iodinated DBPs

Triiodoacetic Acid vs. Tribromoacetic and Trichloroacetic Acid: Anion Stability in Coordination Polymer Synthesis

In the synthesis of silver-4,4'-bipyridine coordination polymers, the stability of the perhalogenated acetate anion is a critical factor. Triiodoacetate (CI3COO–), like tribromoacetate (CBr3COO–), undergoes decomposition to form iodide/bromide or triiodide/tribromide species before being incorporated into the material [1]. This contrasts with trifluoroacetate (CF3COO–) and trichloroacetate (CCl3COO–), which remain stable and successfully template coordination polymer formation [1]. This behavior indicates that triiodoacetate is not suitable as a stable structure-directing agent but can serve as a labile source of iodide for in-situ generation of different structures.

Coordination Chemistry Crystal Engineering Material Science

Triiodoacetic Acid vs. Iodoacetamide: Off-Target Alkylation of Methionine Residues in Proteomics

A systematic evaluation of alkylation reagents for proteomics sample preparation revealed that iodine-containing reagents like iodoacetamide and iodoacetic acid can cause significant off-target alkylation. The study demonstrated that alkylation of methionine residues by these iodine-containing reagents leads to a prominent neutral loss during MS/MS fragmentation, which strongly decreases the identification rates of methionine-containing peptides [1]. This effect is more pronounced than with non-iodine-containing alkylation reagents like acrylamide or chloroacetamide [1]. While the study directly compared iodoacetamide and iodoacetic acid, the presence of multiple iodine atoms in triiodoacetic acid suggests an even higher potential for such off-target effects due to its increased reactivity and larger steric bulk.

Proteomics Mass Spectrometry Protein Alkylation

Triiodoacetic Acid: Principal Research and Industrial Application Domains


Analytical Standard for Iodinated Disinfection Byproduct (I-DBP) Monitoring in Environmental Water Samples

Due to its well-characterized formation pathways during water chlorination/chloramination and its extremely rapid photolytic degradation (half-life of 5.3–10.2 min in sunlight [1]), triiodoacetic acid is an essential analytical standard. Environmental laboratories require authentic triiodoacetic acid to calibrate LC-MS/MS or GC-MS methods for quantifying this specific I-DBP in complex water matrices. Its unique mass and fragmentation pattern, driven by the tri-iodinated structure, are necessary for accurate identification and quantification, distinguishing it from mono- and di-iodinated analogs. This use is directly supported by evidence showing its detection as a predominant I-DBP under specific water treatment conditions .

Reactive Precursor or Intermediary in Synthetic Chemistry Requiring High-Density or Halogen Bonding Motifs

The high molecular weight and density of triiodoacetic acid (3.884 g/cm³ ) make it a valuable synthon in materials science. Its application is specifically relevant in crystal engineering studies where it acts as a labile iodide source rather than a stable structure-directing agent, as demonstrated in coordination polymer synthesis [2]. Researchers interested in incorporating heavy atoms for X-ray crystallography phasing or designing materials with halogen bonding can leverage the weak carbon-iodine bond for controlled release of iodide, a property not shared by the more stable trichloro- or trifluoroacetate anions [2].

Biochemical Probe for Investigating Protein Structure-Function Relationships via Aggressive Alkylation

Triiodoacetic acid functions as a potent alkylating agent for cysteine and other nucleophilic residues in proteins . Unlike the more commonly used iodoacetamide, triiodoacetic acid's bulkier structure and higher reactivity may offer different steric and electronic profiles for active-site mapping or enzyme inhibition studies . However, the high risk of off-target alkylation, particularly of methionine residues, as inferred from studies on iodoacetic acid [3], means its use is best suited for specialized applications where non-specific modification is an accepted part of the experimental design, such as in certain protein footprinting or denaturation studies.

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